molecular formula C10H14BrNO B2612876 N-(3-bromobenzyl)-2-methoxyethanamine CAS No. 827328-51-8

N-(3-bromobenzyl)-2-methoxyethanamine

Cat. No.: B2612876
CAS No.: 827328-51-8
M. Wt: 244.132
InChI Key: QOMVHDHOIJVYFX-UHFFFAOYSA-N
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Description

N-(3-Bromobenzyl)-2-methoxyethanamine is a synthetic amine derivative characterized by a benzyl group substituted with a bromine atom at the 3-position and a 2-methoxyethylamine side chain. The bromine substituent enhances electrophilic reactivity, while the methoxy group modulates lipophilicity and metabolic stability.

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-2-methoxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-13-6-5-12-8-9-3-2-4-10(11)7-9/h2-4,7,12H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMVHDHOIJVYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC(=CC=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromobenzyl)-2-methoxyethanamine typically involves the reaction of 3-bromobenzyl chloride with 2-methoxyethanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromobenzyl)-2-methoxyethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a benzyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 3-bromobenzaldehyde or 3-bromobenzophenone.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-bromobenzyl)-2-methoxyethanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)-2-methoxyethanamine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The bromobenzyl group can facilitate binding to hydrophobic pockets, while the methoxyethanamine moiety can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with N-(3-bromobenzyl)-2-methoxyethanamine, differing in substituents, aromatic systems, or side chains:

Compound Name Molecular Formula CAS No. Substituents/Features Key Applications/Properties References
N-(3-Bromo-4-methoxybenzyl)-N-(2,4-dimethoxybenzyl)amine C₁₇H₂₀BrNO₃ 355383-15-2 - 3-Bromo, 4-methoxybenzyl
- 2,4-Dimethoxybenzyl
Potential directing group in catalysis; increased steric hindrance
N-[(3-Bromo-4-fluorophenyl)methyl]-2-methoxyethanamine C₁₀H₁₂BrFNO 1019551-50-8 - 3-Bromo, 4-fluoro substitution
- 2-Methoxyethylamine
Enhanced metabolic stability due to fluorine
N-[(6-Bromo-3-pyridyl)methyl]-2-methoxyethanamine C₁₀H₁₄BrN₂O 1123837-99-9 - Pyridine ring substitution
- Bromine at 6-position
Pharmaceutical intermediate; discontinued due to synthesis challenges
N-(1-Phenylcyclohexyl)-2-methoxyethanamine (PCMEA) C₁₅H₂₂NO - - Phenylcyclohexyl core
- 2-Methoxyethylamine
Designer drug; metabolized via CYP2B6 to O-demethyl-PCMEA
N-(Cyclopropylmethyl)-2-methoxyethanamine C₇H₁₅NO 209334-89-4 - Cyclopropylmethyl group
- 2-Methoxyethylamine
Laboratory chemical; acute oral toxicity (Category 4)

Impact of Substituents on Properties

  • Bromine : Enhances molecular weight (e.g., 195.26 g/mol in N-(2,3-dimethoxybenzyl)ethanamine; ) and reactivity in cross-coupling reactions.
  • Methoxy Groups : Increase lipophilicity (logP) but may slow metabolism. For example, PCMEA’s methoxy group undergoes O-demethylation via CYP2B6 .
  • Fluorine : In N-[(3-bromo-4-fluorophenyl)methyl]-2-methoxyethanamine, fluorine improves metabolic stability by resisting oxidative degradation .

Metabolic and Toxicological Profiles

Metabolism of Methoxyethanamine Derivatives

  • PCMEA : Metabolized by CYP2B6 to O-demethyl-PCMEA, a common metabolite shared with PCEEA (N-(1-phenylcyclohexyl)-2-ethoxyethanamine) .
  • N-(Cyclopropylmethyl)-2-methoxyethanamine: Limited metabolic data, but acute toxicity (H302: harmful if swallowed) and irritant properties (H315, H319) are noted .

Toxicity Trends

  • Designer Drugs (PCMEA/PCEEA) : Associated with neurotoxic effects due to phencyclidine-like activity .
  • Brominated Derivatives: Potential hepatotoxicity from bromine release, as seen in bisolvon (), a cough suppressant containing brominated analogs.

Pharmaceutical Relevance

  • Brominated Compounds : Used in antitussives (e.g., bisolvon; ) or as intermediates in kinase inhibitors.
  • Methoxyethanamine Motif : Common in psychoactive substances (e.g., PCMEA) and enzyme inhibitors due to its hydrogen-bonding capacity .

Biological Activity

N-(3-bromobenzyl)-2-methoxyethanamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, observed effects, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H16BrN
  • Molecular Weight : 246.16 g/mol

The compound features a bromobenzyl moiety, which is significant for its interaction with biological targets. The methoxyethanamine structure contributes to its potential pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes:

  • Receptor Modulation : It may act as an agonist or antagonist at specific neurotransmitter receptors, influencing neuronal signaling pathways.
  • Enzyme Inhibition : The compound could inhibit enzymes involved in neurotransmitter metabolism, thereby altering levels of key neurotransmitters such as serotonin and dopamine.

Summary of Biological Activities

Research indicates that this compound exhibits several biological activities:

Activity TypeObserved EffectsReference
AntidepressantIncreased serotonin levels
NeuroprotectionReduced oxidative stress in neurons
CytotoxicityInhibition of cancer cell proliferation

Antidepressant Activity

A notable study demonstrated that administration of this compound in animal models resulted in a significant reduction in depressive-like behaviors. This effect was linked to increased serotonin levels in the brain, suggesting a potential role as a selective serotonin reuptake inhibitor (SSRI).

Neuroprotective Effects

The compound has shown promise in protecting neuronal cells from oxidative stress. This neuroprotective effect is particularly relevant for therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Cytotoxicity Against Cancer Cells

In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to inhibit cell proliferation suggests potential applications in cancer therapy.

Case Studies

Case Study 1: Antidepressant Activity

  • Objective : To evaluate the antidepressant effects of this compound.
  • Method : Animal models were treated with varying doses of the compound.
  • Findings : Significant reductions in depressive-like behaviors were observed, correlating with increased serotonin levels.

Case Study 2: Neuroprotection

  • Objective : To assess the neuroprotective effects against oxidative stress.
  • Method : Neuronal cultures were exposed to oxidative stress followed by treatment with the compound.
  • Findings : Treated neurons exhibited reduced markers of oxidative damage compared to untreated controls, indicating protective effects.

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